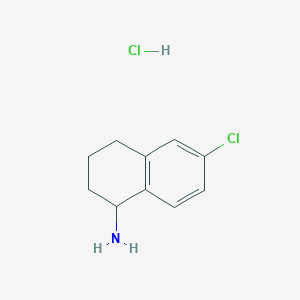

6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Description

Properties

IUPAC Name |

6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGVCEPSKLJNQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or amine derivatives under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.

Reduction: Reduction reactions can convert the chloro group to other functional groups such as hydroxyl or amino groups.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include various substituted tetrahydronaphthalene derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

- CAS No.: 2055841-65-9

- Molecular Formula : C₁₀H₁₃Cl₂N

- Molecular Weight : 218.12 g/mol

- Synonyms: 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine HCl, 6-Chloro-1-THN-1-amine hydrochloride

- PubChem CID : 127263947

Structural Features: The compound consists of a tetrahydronaphthalene (tetralin) backbone with a chlorine substituent at the 6-position and an amine group at the 1-position, forming a hydrochloride salt.

Applications :

Primarily used in research settings, it serves as a building block for synthesizing pharmacologically active molecules, including antidepressants and their intermediates .

Stereoisomers

Key Differences :

- The (S)-enantiomer is explicitly noted for its use in preparing chiral pharmaceuticals, with strict storage protocols to maintain stability .

Substituent Variations

Key Differences :

- Dichloro Substituent : The 5,7-dichloro variant has higher molecular weight and lipophilicity, which may influence pharmacokinetics .

- Methyl Substituent : The 5-methyl group introduces steric hindrance, possibly affecting binding to biological targets .

Positional Isomers

Key Differences :

- The positional isomer with the amine at the 2-position (vs. 1-position) may exhibit altered hydrogen-bonding capabilities and receptor interactions .

Pharmaceutical Analogs and Impurities

Key Differences :

- Sertraline and Intermediates : These compounds feature a dichlorophenyl group and a methylamine substitution, expanding the aromatic system and increasing molecular complexity compared to the target compound. Such modifications enhance selectivity for serotonin reuptake inhibition .

- Impurities: Minor structural changes (e.g., stereochemistry or substituent position) in impurities like (1R,4R)-isomers can significantly alter pharmacological activity and safety profiles .

Biological Activity

Introduction

6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS Number: 2055841-65-9) is a chemical compound with notable pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

Chemical Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C10H13Cl2N |

| Molecular Weight | 218.12 g/mol |

| IUPAC Name | 6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine; hydrochloride |

| PubChem CID | 127263947 |

Biological Activity

Research indicates that 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibits activity as a selective inhibitor of certain enzymes and receptors. Notably, it has been studied for its interactions with:

- Dopamine Receptors : The compound shows affinity for dopamine receptors, which may contribute to its potential use in treating neurological disorders.

- Serotonin Receptors : Its interaction with serotonin pathways suggests possible applications in mood disorders and anxiety treatments.

Pharmacokinetics

The pharmacokinetic profile of the compound remains under investigation. Preliminary studies suggest:

- Absorption : High gastrointestinal absorption is expected due to its lipophilic nature.

- Metabolism : The metabolic pathways are not fully elucidated but may involve phase I and phase II metabolism common to amine compounds.

- Excretion : Renal excretion is anticipated given the presence of polar functional groups.

Case Studies and Research Findings

- Neuropharmacological Studies : In animal models, administration of 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride resulted in significant alterations in behavior indicative of dopaminergic modulation. Doses correlated with reduced anxiety-like behaviors and increased exploratory activity.

- Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibits specific enzyme activities related to neurotransmitter metabolism. For instance, it showed IC50 values in the low micromolar range against certain monoamine oxidases (MAOs), suggesting potential as an antidepressant.

- Safety Profile : Toxicological assessments indicate a moderate safety profile with minimal acute toxicity at therapeutic doses. However, further long-term studies are necessary to ascertain chronic effects and potential side effects.

Comparative Analysis

The following table summarizes key findings from various studies on 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride compared to other similar compounds:

| Compound | IC50 (µM) | Primary Target | Therapeutic Potential |

|---|---|---|---|

| 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine HCl | 0.17 | MAO Inhibition | Antidepressant |

| Fosmidomycin | 0.05 | DXR Inhibition | Antimicrobial |

| (S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine HCl | 0.24 | Serotonin Receptor | Mood Stabilizer |

6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibits promising biological activity through its interactions with neurotransmitter systems and enzyme inhibition. While preliminary data supports its potential therapeutic applications in neuropharmacology and mood disorders, further research is essential to fully elucidate its mechanisms of action and safety profile. Future studies should focus on comprehensive pharmacokinetic evaluations and long-term toxicity assessments to establish clinical viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.